N-(4-fluoro-3-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine
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Overview
Description
(4-Fluoro-3-methyl-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine is a synthetic organic compound that features both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-methyl-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 4,6-dimethylpyrimidine, the hydrazino group can be introduced via a nucleophilic substitution reaction.
Aromatic Substitution: The 4-fluoro-3-methyl-phenyl group can be attached to the pyrimidine ring through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using palladium or other metal catalysts for coupling reactions.
Solvents: Selecting appropriate solvents to enhance reaction rates and product solubility.
Temperature and Pressure: Controlling these parameters to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azo or azoxy derivatives.
Reduction: Reduction reactions could target the pyrimidine ring or the aromatic fluorine, potentially yielding amine or hydrocarbon derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Azo Compounds: From oxidation of the hydrazino group.
Amines: From reduction of the pyrimidine ring.
Functionalized Aromatics: From substitution of the fluorine atom.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to biological substrates.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: Could serve as a lead compound for developing new pharmaceuticals, particularly in oncology or infectious diseases.
Diagnostic Agents: Potential use in imaging or diagnostic assays.
Industry
Material Science: Applications in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action for (4-Fluoro-3-methyl-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine would depend on its specific application. In medicinal chemistry, it might:
Target Enzymes: Inhibit enzyme activity by binding to the active site.
Receptor Interaction: Bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: Intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
(4-Fluoro-3-methyl-phenyl)-(4-amino-6-methyl-pyrimidin-2-yl)-amine: Similar structure but with an amino group instead of a hydrazino group.
(4-Fluoro-3-methyl-phenyl)-(4-hydrazino-6-chloro-pyrimidin-2-yl)-amine: Similar structure but with a chloro group instead of a methyl group on the pyrimidine ring.
Uniqueness
Hydrazino Group: The presence of the hydrazino group in (4-Fluoro-3-methyl-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine may confer unique reactivity and biological activity compared to its analogs.
Fluorine Substitution: The fluorine atom on the phenyl ring can significantly influence the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C12H14FN5 |
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Molecular Weight |
247.27 g/mol |
IUPAC Name |
N-(4-fluoro-3-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C12H14FN5/c1-7-5-9(3-4-10(7)13)16-12-15-8(2)6-11(17-12)18-14/h3-6H,14H2,1-2H3,(H2,15,16,17,18) |
InChI Key |
FPDVYBPHXOPQRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)F)C)NN |
Origin of Product |
United States |
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